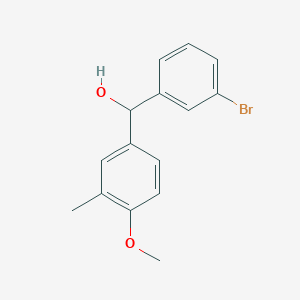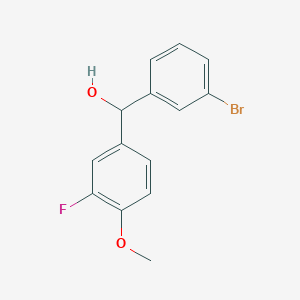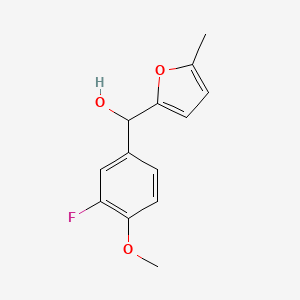
(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol: is an organic compound that features both a methoxy-substituted phenyl ring and a thiophene ring. This compound is of interest due to its unique structural properties, which combine aromatic and heteroaromatic systems, making it a valuable subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 2-methoxy-5-methylbenzaldehyde with thiophen-2-ylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the formation of a carbon-carbon bond between the benzaldehyde and the thiophene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can target the aromatic rings, potentially hydrogenating the double bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (2-Methoxy-5-methylphenyl)(thiophen-2-yl)carboxylic acid.
Reduction: (2-Methoxy-5-methylcyclohexyl)(thiophen-2-yl)methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to understand the interactions between aromatic compounds and biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and electronic components, due to its stability and electronic properties.
Mecanismo De Acción
The mechanism by which (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring, along with the thiophene ring, allow for specific binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
- (2-Methoxyphenyl)(thiophen-2-yl)methanol
- (2-Methoxy-5-methylphenyl)(furan-2-yl)methanol
- (2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol
Uniqueness: The presence of both a methoxy-substituted phenyl ring and a thiophene ring in (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol provides a unique combination of electronic and steric properties. This makes it distinct from other similar compounds, offering specific advantages in terms of reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
(2-methoxy-5-methylphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-9-5-6-11(15-2)10(8-9)13(14)12-4-3-7-16-12/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDQHFNQRKONLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














